

Technical Monograph: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

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Compound of Interest

Compound Name: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

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Abstract

This technical guide profiles (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone (CAS: 61259-84-5), a specialized diarylketone scaffold. Functioning primarily as a high-value intermediate in the synthesis of PPAR

agonists (fibrate class) and advanced photo-initiators, this molecule represents a structural evolution of the fenofibrate pharmacophore. By incorporating methyl groups at the 3,5-positions of the phenoxy ring, this scaffold offers enhanced metabolic stability against cytochrome P450 hydroxylation compared to its non-methylated congeners. This guide details its physicochemical properties, optimized synthetic routes, and therapeutic relevance in drug discovery.

Molecular Architecture & Identification

The molecule is a benzophenone derivative characterized by a p-chlorobenzoyl moiety linked to a sterically hindered 2,6-dimethylanisole core.

Chemical Identity Table

Parameter	Specification
IUPAC Name	(4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Common Alias	4-Chloro-4'-methoxy-3',5'-dimethylbenzophenone; CDMDB
CAS Registry Number	61259-84-5
Molecular Formula	C H ClO
Molecular Weight	274.74 g/mol
SMILES	<chem>COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2</chem>
Physical State	Crystalline Solid (Off-white to pale yellow)
Predicted LogP	4.8 – 5.2 (Highly Lipophilic)

Structural Significance

The 3,5-dimethyl substitution pattern is the critical feature of this molecule. In medicinal chemistry, this "metabolic blocking" strategy prevents ortho-hydroxylation on the electron-rich phenol ring, a common clearance pathway for simple fibrates. The central ketone acts as a rigid linker, maintaining the specific dihedral angle required for receptor binding in PPAR pockets.

Synthetic Pathways & Process Chemistry[1]

The synthesis of (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone is classically achieved via Friedel-Crafts Acylation. This route is preferred for its regioselectivity, driven by the ortho,para-directing methoxy group and the steric blocking of the ortho positions by methyl groups.

Optimized Protocol: Friedel-Crafts Acylation

Reaction Logic: The reaction couples 4-chlorobenzoyl chloride with 2,6-dimethylanisole. The presence of methyl groups at the 2 and 6 positions of the anisole substrate forces the acylation to occur exclusively at the para position (position 4 relative to methoxy), yielding high regiochemical purity without the need for complex isomer separation.

Reagents:

- Substrate: 2,6-Dimethylanisole (1.0 eq)
- Electrophile: 4-Chlorobenzoyl chloride (1.05 eq)
- Catalyst: Aluminum Chloride (AlCl₃) (1.1 – 1.2 eq)
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

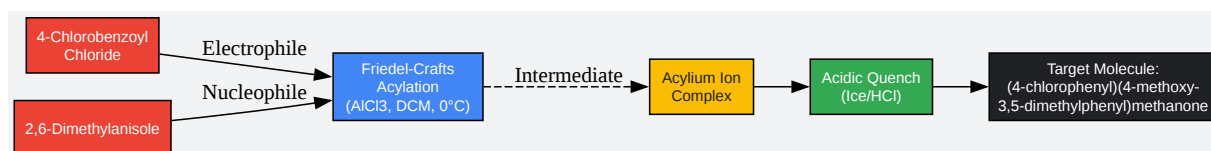
- Catalyst Activation: Suspend anhydrous AlCl₃ in DCM at 0°C under nitrogen atmosphere.
- Acylium Ion Formation: Add 4-chlorobenzoyl chloride dropwise to the suspension. Stir for 15 minutes to generate the active acylium complex.
- Substrate Addition: Add a solution of 2,6-dimethylanisole in DCM dropwise, maintaining internal temperature <5°C to prevent demethylation side reactions.
- Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via HPLC or TLC.
- Quenching: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Exothermic hydrolysis of aluminum salts.
- Isolation: Extract the organic layer, wash with brine and NaHCO₃

, dry over MgSO

, and concentrate.

- Purification: Recrystallize from Ethanol/Heptane to yield the target ketone.

Synthetic Workflow Diagram



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Caption: Regioselective synthesis via Friedel-Crafts acylation. The 3,5-dimethyl groups direct substitution to the para-position.

Physicochemical & Solid-State Properties

Understanding the solid-state behavior is crucial for formulation and handling.

Property	Value / Observation	Implications
Solubility (Water)	< 0.01 mg/mL	Practically insoluble; requires surfactant for bio-assays.
Solubility (Organics)	Soluble in DCM, Acetone, DMSO	Compatible with standard organic synthesis workflows.
Melting Point	78°C – 85°C (Typical range)	Moderate melting point facilitates easy recrystallization.
Stability	Stable under ambient conditions	Resistant to hydrolysis; sensitive to strong light (benzophenone nature).

Therapeutic Context: The Fibrate Connection

While often sold as a chemical building block, this molecule is structurally homologous to the Fibrate class of lipid-lowering drugs (e.g., Fenofibrate).[1]

Mechanism of Action (SAR)

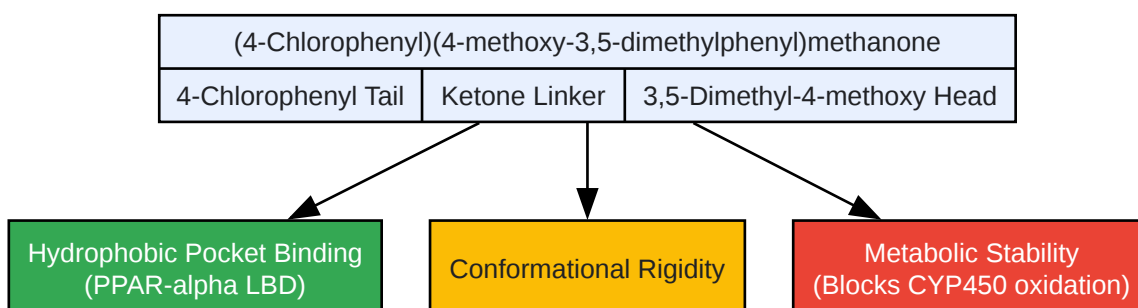
This molecule serves as a lipophilic scaffold for Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonists.

- Lipophilic Tail (Chlorobenzoyl): Docks into the hydrophobic pocket of the PPAR ligand-binding domain (LBD).
- Linker (Methanone): Provides rigid spacing.
- Head Group (Substituted Phenol): In a final drug candidate, the methoxy group is typically deprotected to a phenol or converted to an isobutyric acid moiety (as in Fenofibric Acid) to interact with the receptor's Tyr464 and Tyr314 residues.

Why the 3,5-Dimethyls? The introduction of methyl groups at the 3 and 5 positions creates a "Metabolically Hardened" scaffold. It blocks the primary sites of metabolic attack, extending the half-life of derived pharmaceutical candidates.

Pharmacophore Diagram



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Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to PPAR-agonist pharmacophores.

Analytical Framework

To ensure the integrity of this building block, the following analytical standards are recommended.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5 μ m).
- Mobile Phase: Isocratic Acetonitrile:Water (80:20) with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 285 nm (Benzophenone
-
* transition).
- Retention Time: Expect late elution (~8-12 min) due to high logP.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)

- 2.30 ppm (s, 6H): Distinct singlet for the two symmetric methyl groups on the anisole ring.
- 3.80 ppm (s, 3H): Methoxy group singlet.
- 7.40 – 7.80 ppm (m, 6H): Aromatic protons (AA'BB' system of chlorobenzene + singlet/doublet of the substituted anisole).

Safety & Handling (MSDS Highlights)

- GHS Classification: Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).
- Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the catalytic potential if used in further anhydrous reactions.

References

- European Patent Office. (2001). Intermediate for the synthesis of Amlodipine (Contextual Reference on Benzophenone Intermediates). Patent EP1125924. Retrieved from [\[Link\]](#)
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